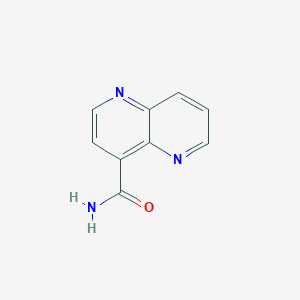

1,5-Naphthyridine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1,5-naphthyridine-4-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)6-3-5-11-7-2-1-4-12-8(6)7/h1-5H,(H2,10,13) |

InChI Key |

LPMTUBLYMIHEBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Naphthyridine 4 Carboxamide and Its Analogues

Classical Cyclization Approaches to the 1,5-Naphthyridine (B1222797) Skeleton

Cyclization reactions are foundational in the synthesis of the 1,5-naphthyridine ring system. nih.gov These methods typically involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine structure.

Skraup-Type Reactions and Modified Protocols

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,5-naphthyridines. wikipedia.org This reaction typically involves the condensation of a 3-aminopyridine (B143674) with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. nih.gov The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine core.

Several modifications to the classical Skraup reaction have been developed to improve yields and reaction conditions. For instance, various catalysts such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been employed. nih.gov The use of iodine in a dioxane/water mixture has been reported as an efficient, cost-effective, and reusable catalyst system. nih.gov

A modified Skraup synthesis has also been utilized to prepare fused 1,5-naphthyridine systems. For example, the reaction of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of arsenic pentoxide (As₂O₅) and concentrated sulfuric acid yields a benzo[c] nih.govmdpi.comnaphthyridine derivative. mdpi.com Similarly, starting from 2-aminobenzo[f]quinoline and glycerol with an in situ generated oxidant, a naphtho[2,1-b] nih.govmdpi.comnaphthyridine can be synthesized. mdpi.com

| Starting Material | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | nih.gov |

| 4-Aminoisoquinoline | Methyl vinyl ketone, As₂O₅, H₂SO₄ | 4-Methylbenzo[c] nih.govmdpi.comnaphthyridine | mdpi.com |

| 2-Aminobenzo[f]quinoline | Glycerol, Nitrobenzene, Oleum | Naphtho[2,1-b] nih.govmdpi.comnaphthyridine | mdpi.com |

Friedländer-Type Condensations for Naphthyridine Ring Formation

The Friedländer synthesis offers another versatile route to quinolines and, by extension, to naphthyridines. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a related derivative is typically used. mdpi.com

The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide (B78521), lithium hydroxide). wikipedia.orgacs.org The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the second pyridine ring. wikipedia.org Modified Friedländer reactions have been developed for the synthesis of fused 1,5-naphthyridine derivatives. For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide in ethanol (B145695) yields a benzo[b] nih.govmdpi.comnaphthyridine. mdpi.comnih.gov The use of ionic liquids as both solvent and catalyst has also been explored to create more environmentally friendly protocols. acs.org

| Amine Component | Carbonyl Component | Catalyst/Conditions | Product Type | Reference |

| 3-Aminopyridine-2-carbaldehyde | Ketone (e.g., acetone) | Acid or Base | 1,5-Naphthyridine | organic-chemistry.org |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | Benzo[b] nih.govmdpi.comnaphthyridine | mdpi.comnih.gov |

| 2-Aminonicotinaldehyde | Active methylene (B1212753) carbonyls | Choline hydroxide, Water | 1,8-Naphthyridine (B1210474) | acs.org |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | 1,8-Naphthyridine | acs.org |

Cycloaddition Reactions in the Synthesis of 1,5-Naphthyridine Systems

Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of the 1,5-naphthyridine skeleton, often leading to partially or fully saturated ring systems. nih.gov

Povarov Reaction and [4+2] Cycloaddition Processes

The Povarov reaction, a type of aza-Diels-Alder reaction, is a significant [4+2] cycloaddition process for synthesizing nitrogen-containing heterocycles. nih.govmdpi.com In the context of 1,5-naphthyridine synthesis, it typically involves the reaction of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene or alkyne. mdpi.com This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). mdpi.commdpi.com

This methodology has been successfully applied to the synthesis of fused 1,5-naphthyridine systems. For example, the reaction of N-(3-pyridyl) aldimines with indene (B144670) in the presence of BF₃·Et₂O leads to the formation of tetracyclic tetrahydro nih.govmdpi.comnaphthyridine derivatives in a regio- and stereospecific manner. mdpi.com Similarly, intramolecular Povarov reactions have been used to synthesize chromeno[4,3-b] nih.govmdpi.comnaphthyridines and quinolino[4,3-b] nih.govmdpi.comnaphthyridines. nih.govmdpi.com A mechanochemical aza-vinylogous Povarov reaction has also been developed for the synthesis of highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com

| Amine | Aldehyde/Ketone | Dienophile | Catalyst/Conditions | Product Type | Reference |

| 3-Aminopyridine | Various aldehydes | Indene | BF₃·Et₂O | Indeno[2,1-c] nih.govmdpi.comnaphthyridine | mdpi.com |

| 3-Aminopyridines | Unsaturated aldehydes | (intramolecular) | BF₃·Et₂O | Quinolino[4,3-b] nih.govmdpi.comnaphthyridine | nih.gov |

| Aromatic amines | α-Ketoaldehydes | α,β-Unsaturated dimethylhydrazones | Mechanochemical | 1,2,3,4-Tetrahydro-1,5-naphthyridine | mdpi.com |

Cross-Coupling Strategies for Functionalization of 1,5-Naphthyridines

Cross-coupling reactions are indispensable tools for the functionalization of the pre-formed 1,5-naphthyridine ring system, allowing for the introduction of a wide range of substituents with high regioselectivity. nih.gov

Suzuki Coupling Protocols for Regioselective Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. researchgate.net In the context of 1,5-naphthyridines, it is particularly useful for introducing aryl, heteroaryl, or alkyl groups at specific positions of the naphthyridine core. This is typically achieved by reacting a halogenated 1,5-naphthyridine (e.g., 2-chloro- or 2-iodo-1,5-naphthyridine) with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. researchgate.net

The regioselectivity of the Suzuki coupling is dictated by the position of the halogen atom on the 1,5-naphthyridine ring. For instance, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids to furnish the corresponding 2-substituted 1,5-naphthyridines in high yields. researchgate.net This method provides a direct and efficient route to functionalized 1,5-naphthyridines that might be difficult to access through classical cyclization methods. More recent developments in Suzuki-Miyaura coupling have focused on the use of novel ligands and iron catalysts to achieve high regioselectivity, for instance in propargylic couplings. nih.govresearchgate.net While not directly applied to 1,5-naphthyridine-4-carboxamide in the provided results, these advanced methods hold promise for future synthetic applications.

| Halogenated Naphthyridine | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Palladium catalyst, Base | 2-Aryl/Heteroaryl-1,5-naphthyridines | researchgate.net |

Negishi and Stille Cross-Coupling Applications

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Negishi and Stille reactions, are powerful tools for forming carbon-carbon bonds, enabling the functionalization of the 1,5-naphthyridine scaffold. These reactions typically involve the coupling of a halogenated or triflated naphthyridine with an organometallic reagent.

The Negishi coupling , which pairs an organozinc compound with an organic halide, has been successfully applied to the functionalization of iodo-substituted naphthyridines. researchgate.netnih.gov For instance, cobalt-catalyzed Negishi cross-couplings have been shown to be effective for arylating the 1,5-naphthyridine core. The reaction of 4-iodo-1,5-naphthyridine (B3242594) with various arylzinc reagents in the presence of a cobalt catalyst proceeds smoothly to yield 4-aryl-1,5-naphthyridines. nih.gov This method is notable for its mild conditions and tolerance of various functional groups on the arylzinc component, including electron-donating and electron-withdrawing substituents, as well as heterocyclic partners. nih.gov

The Stille cross-coupling utilizes an organotin reagent and has been employed in the foundational synthesis of the 1,5-naphthyridine ring system itself. nih.gov One approach involves the reaction of a substituted chloronitropyridine with an organotin reagent like tributyl(1-ethoxyvinyl)tin. This initial coupling is followed by a series of transformations, including cyclization, to construct the bicyclic naphthyridine core. nih.gov Stille reactions have also been instrumental in creating 1,5-naphthyridine-based polymers by coupling dibromo-1,5-naphthyridinones with organostannyl thiophenes. nih.gov These methodologies demonstrate the versatility of cross-coupling reactions in both building the core scaffold and introducing diverse substituents, which can then be elaborated to the target carboxamide.

Table 1: Examples of Negishi and Stille Cross-Coupling Reactions for 1,5-Naphthyridine Functionalization

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | 4-Iodo-1,5-naphthyridine | Arylzinc Chloride (e.g., p-NCC₆H₄ZnCl) | CoCl₂·2LiCl / Na-formate | 4-Aryl-1,5-naphthyridine | nih.gov |

| Negishi Coupling | 4-Iodo-1,5-naphthyridine | Heteroarylzinc Chloride | CoCl₂·2LiCl | 4-Heteroaryl-1,5-naphthyridine | nih.gov |

| Stille Coupling | Chloronitropyridine (precursor) | Tributyl(1-ethoxyvinyl)tin | Palladium Catalyst | 1,5-Naphthyridine Ring | nih.gov |

| Stille Coupling | Dibromo-1,5-naphthyridinone | 2-(Tributylstannyl)thiophene | Palladium Catalyst | Thienyl-substituted 1,5-Naphthyridinone | nih.gov |

Multi-Component Reactions (MCRs) for Diverse 1,5-Naphthyridine Carboxamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted to produce diverse carboxamide structures, including those based on the 1,5-naphthyridine scaffold.

The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.orgnumberanalytics.com To synthesize a 1,5-naphthyridine carboxamide library, one could strategically employ a 3-aminopyridine derivative as the amine component. Condensation with an aldehyde forms an imine, which then reacts with the carboxylic acid and isocyanide. A subsequent intramolecular cyclization step, akin to the Friedländer annulation, would yield the desired 1,5-naphthyridine core, with the carboxamide side chain installed in a single, atom-economical sequence. The diversity of the final products can be readily expanded by varying any of the four starting components. youtube.com

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com While directly forming the 1,5-naphthyridine ring within a Passerini reaction is less common, this reaction is invaluable for creating functionalized building blocks. For example, a pyridine derivative bearing an aldehyde and a carboxylic acid could undergo a Passerini reaction with an isocyanide, followed by cyclization chemistry to form the second ring of the naphthyridine system. The reaction is known for its speed and high yields, often proceeding readily in aprotic solvents. organic-chemistry.orgnih.gov

The application of MCRs to the synthesis of related benzo[f] nih.govnih.govnaphthyridines has been demonstrated, showcasing the feasibility of using an Ugi-type cascade process to build complex fused heterocyclic systems. nih.gov

Table 2: Conceptual Components for MCR-based Synthesis of 1,5-Naphthyridine Carboxamides

| MCR Type | Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Potential Product Scaffold |

|---|---|---|---|---|---|

| Ugi (4-component) | 3-Aminopyridine derivative | Aldehyde (R¹-CHO) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Functionalized 1,5-Naphthyridine Carboxamide |

| Passerini (3-component) | N/A | Pyridine-3-carboxaldehyde | Pyridine-2-carboxylic acid | Isocyanide (R-NC) | α-Acyloxy Amide Precursor for Cyclization |

Derivatization and Modification of the Carboxamide Moiety

Once the this compound core is established, the carboxamide functional group itself serves as a versatile handle for further derivatization to generate analogues with modified properties. These modifications can be crucial for tuning the biological activity or material characteristics of the molecule.

A common and direct method for derivatization is the synthesis of N-substituted amides. This is typically achieved by first preparing the corresponding 1,5-naphthyridine-4-carboxylic acid, which is then activated and coupled with a diverse range of primary or secondary amines. Standard peptide coupling conditions, employing reagents such as carbodiimides (e.g., DCC, EDAC) or other coupling agents (e.g., HATU, HOBt), are effective for this transformation. nih.gov This approach allows for the introduction of a wide array of substituents (alkyl, aryl, heterocyclic, etc.) onto the amide nitrogen.

Other chemical transformations of the carboxamide group include:

Hydrolysis: The carboxamide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, enabling a different set of derivatization pathways.

Reduction: The amide can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the amide into a basic amine, fundamentally altering the electronic properties of the substituent.

Dehydration: Treatment with dehydrating agents can convert the primary carboxamide (-CONH₂) into a nitrile (-CN), providing another key functional group for further chemical manipulation.

These derivatization strategies allow for extensive exploration of the structure-activity relationship (SAR) around the 1,5-naphthyridine core. nih.gov

Challenges and Optimization in Synthetic Routes and Purification

The synthesis of this compound and its analogues is not without its challenges, which stem from the inherent chemical nature of the naphthyridine ring system and the complexities of multi-step synthetic sequences. researchgate.net

Synthetic Challenges:

Regioselectivity: The 1,5-naphthyridine ring has multiple positions susceptible to reaction. Achieving selective functionalization at the desired C-4 position without side reactions at other sites (e.g., C-2, C-8) can be difficult and often requires carefully designed directing groups or selective activation strategies. nih.govresearchgate.net

Harsh Reaction Conditions: Classical cyclization methods for constructing the naphthyridine core, such as the Skraup or Friedländer reactions, often require high temperatures and strongly acidic or basic conditions. nih.gov These conditions can be incompatible with sensitive functional groups, limiting the diversity of accessible analogues.

Precursor Availability: The synthesis often relies on appropriately substituted 3-aminopyridine precursors, which may not be commercially available and can require lengthy synthetic routes to prepare.

Optimization Strategies:

Catalyst and Ligand Screening: In cross-coupling reactions, the choice of catalyst (e.g., palladium, nickel, cobalt) and ligand is critical for optimizing yield, selectivity, and reaction conditions. nih.gov Modern approaches focus on developing milder, more efficient catalytic systems.

Flow Chemistry and High-Throughput Screening: For MCRs like the Ugi reaction, optimization can be accelerated using parallel synthesis platforms and automated liquid handling. youtube.com These technologies allow for rapid screening of solvents, catalysts, temperatures, and reactant ratios to identify the optimal conditions for a given set of substrates.

Purification: Naphthyridine derivatives can exhibit poor solubility and a tendency to coordinate with metal ions (including silica (B1680970) gel's trace metals), which can complicate purification by chromatography. Optimization may involve exploring different chromatographic techniques (e.g., reverse-phase HPLC, ion-exchange) or developing crystallization protocols to obtain high-purity material.

Addressing these challenges through careful reaction design and modern optimization techniques is key to the efficient and versatile synthesis of 1,5-naphthyridine-4-carboxamides.

Reactivity and Chemical Transformations of 1,5 Naphthyridine 4 Carboxamide Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine (B1222797) core can undergo both electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the electronic nature of the ring and the reaction conditions. mdpi.com

Electrophilic Substitution:

Reactions with electrophiles on the 1,5-naphthyridine system are analogous to those observed for pyridine (B92270) and quinoline (B57606). mdpi.com The nitrogen lone pairs can act as nucleophiles, leading to reactions such as N-alkylation. mdpi.com For instance, alkyl halides react with 1,5-naphthyridines to form N-alkylated products. mdpi.com

Nitration of 6-methylbenzo[b] nih.govresearchgate.netnaphthyridine with a mixture of nitric acid and sulfuric acid occurs on the benzene (B151609) ring, yielding the corresponding nitro derivative. mdpi.com Bromination of 6-methylbenzo[b]naphthyridines, however, takes place at the β-position of the peripheral pyridine ring. mdpi.com

Nucleophilic Substitution:

The 1,5-naphthyridine ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present.

Amination: 4-Amino substituted 1,5-naphthyridines can be synthesized through various methods. researchgate.net One approach involves a direct deprotometalation-amination reaction. researchgate.net An indirect method involves an initial deprotometalation-iodolysis to form a 4-iodo-1,5-naphthyridine (B3242594) intermediate, which can then be subjected to amination. researchgate.net Chlorinated 1,5-naphthyridines can undergo microwave-assisted nucleophilic substitution with amines to produce alkylamino-substituted compounds. mdpi.com Similarly, SNAr reactions with various amines can introduce amino substituents at the 4-position. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also employed to introduce amino groups onto the 1,5-naphthyridine ring. nih.gov

Substitution of Halogens and Other Leaving Groups: Halogenated 1,5-naphthyridines are versatile intermediates for nucleophilic substitution reactions. For example, a brominated 1,5-naphthyridine can react with amines in the presence of cesium carbonate to yield aminated products. mdpi.com Other leaving groups, such as triflates and tosylates, can also be displaced by nucleophilic amines. mdpi.com

Phosphorylation: 1,5-Naphthyridine derivatives containing a diphenylphosphoryl group have been prepared through a nucleophilic substitution reaction between potassium diphenylphosphanide and a suitable 1,5-naphthyridine precursor, followed by oxidation with hydrogen peroxide. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on the 1,5-Naphthyridine Core

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Chlorinated 1,5-naphthyridine | Amines, Microwave | Alkylamino substituted 1,5-naphthyridine | Nucleophilic Substitution | mdpi.com |

| Brominated 1,5-naphthyridine | Amines, Cs₂CO₃ | Aminated 1,5-naphthyridine | Nucleophilic Aromatic Substitution | mdpi.com |

| Triflate/Tosyl substituted 1,5-naphthyridine | Nucleophilic Amines | Functionalized 1,5-naphthyridine | Nucleophilic Amination | mdpi.com |

| 1,5-Naphthyridine | Potassium diphenylphosphanide, H₂O₂ | 1,5-Naphthyridine with diphenylphosphoryl group | Nucleophilic Substitution/Oxidation | nih.gov |

Oxidation and Reduction Chemistry of 1,5-Naphthyridine Systems

The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different saturation levels and oxidation states. nih.gov

Oxidation:

Aromatization: Tetrahydro- and decahydro-1,5-naphthyridines can be oxidized to their corresponding aromatic 1,5-naphthyridine counterparts. nih.gov This can be achieved at high temperatures using reagents like selenium, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov More recently, methods utilizing visible-light photoredox catalysis in combination with cobalt catalysis, or homogeneous catalysis with iridium complexes, have been developed for the acceptorless dehydrogenation of these systems at ambient temperatures. nih.gov

N-Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. These N-oxides are valuable intermediates that can facilitate both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov

Side-Chain Oxidation: Functional groups attached to the 1,5-naphthyridine core can also be oxidized. For example, a methyl group on a fused benzo[b] nih.govresearchgate.netnaphthyridine can be oxidized to a formyl or carboxyl group using a basic solution of silver oxide. mdpi.comnih.gov

Reduction:

Hydrogenation: The 1,5-naphthyridine ring can be reduced to form tetrahydro-1,5-naphthyridine derivatives. nih.gov This has been achieved using manganese-catalyzed transfer hydrogenation with isopropanol (B130326) as the hydrogen source. nih.gov Interestingly, deuterium (B1214612) labeling studies have shown that this method leads to selective deuterium incorporation at the 2- and 4-positions. nih.gov A chemoselective reduction of 1,5-naphthyridine using molecular hydrogen and a manganese pentacarbonyl bromide catalyst under mild conditions has also been reported. nih.gov

Reduction of Fused Systems: In fused 1,5-naphthyridine systems, reduction of a carbonyl group to a methylene (B1212753) group is a common transformation. For instance, a tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govresearchgate.netnaphthyridin-9(2H)-one can be reduced to the corresponding methylene compound using lithium aluminum hydride (LiAlH₄). nih.gov

Table 2: Oxidation and Reduction Reactions of 1,5-Naphthyridine Systems

| Starting Material | Reagent(s)/Conditions | Product | Reaction Type | Reference |

| Tetrahydro-1,5-naphthyridines | Selenium, 320 °C or DDQ, high temp. | 1,5-Naphthyridines | Oxidation (Aromatization) | nih.gov |

| 1,5-Naphthyridine | Ru(bpy)₃Cl₂·6H₂O, Co(dmgH)₂PyCl, visible light | Aromatic 1,5-Naphthyridine | Oxidation (Dehydrogenation) | nih.gov |

| 1,5-Naphthyridine | m-CPBA, POCl₃ | Chlorinated 1,5-Naphthyridine (via N-oxide) | N-Oxidation/Substitution | nih.gov |

| 6-Methylbenzo[b] nih.govresearchgate.netnaphthyridine | Ag₂O, base | 6-Formyl/Carboxy-benzo[b] nih.govresearchgate.netnaphthyridine | Side-Chain Oxidation | mdpi.comnih.gov |

| 1,5-Naphthyridine | KOtBu/iPrOH, Mn catalyst | Tetrahydro-1,5-naphthyridine | Reduction (Transfer Hydrogenation) | nih.gov |

| 1,5-Naphthyridine | H₂, Mn(CO)₅Br | Tetrahydro-1,5-naphthyridine | Reduction (Hydrogenation) | nih.gov |

| Tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govresearchgate.netnaphthyridin-9(2H)-one | LiAlH₄ | Reduced benzo[c]indolo[3,2,1-ij] nih.govresearchgate.netnaphthyridine | Reduction of Carbonyl | nih.gov |

Functional Group Interconversions and Side-Chain Modifications

Modifications of functional groups and side chains attached to the 1,5-naphthyridine core can be performed without altering the fundamental heterocyclic system. mdpi.comnih.gov These transformations are crucial for synthesizing a diverse range of derivatives with specific properties.

Oxidation of Methyl Groups: As mentioned earlier, a methyl group on a fused 1,5-naphthyridine can be oxidized to a formyl or carboxyl group. mdpi.comnih.gov

Sulfurization: 4-Chloro-1,5-naphthyridines can be converted to the corresponding thioketones. nih.gov The resulting sulfide (B99878) can then be oxidized to a sulfoxide (B87167). nih.gov This sulfoxide derivative can further react with organolithium reagents like Li-indene or lithium 1,2,3,4-tetramethylcyclopentadienide to form new carbon-carbon bonds, leading to indenyl- and cyclopentadienyl-substituted 1,5-naphthyridines. nih.gov

Alkoxylation-Amination Sequence: Dichloro-1,5-naphthyridine derivatives can undergo a sequential reaction, first with an alkoxide and then with an amine, to produce functionalized 4-amino-1,5-naphthyridine derivatives. nih.gov

N-Alkylation and N-Acylation: The nitrogen atoms in the 1,5-naphthyridine ring can act as nucleophiles, reacting with various electrophiles. mdpi.com For example, N-alkylation can be achieved using alkyl halides. mdpi.com In tetrahydro-1,5-naphthyridine systems, the N1 nitrogen can react with a wide range of electrophiles, including isocyanates, tosyl halides, and epoxides, allowing for extensive modification of the pyridine ring. nih.gov

Advanced Mechanistic Studies of 1,5-Naphthyridine-4-carboxamide Reactions

Deuterium labeling experiments performed during the manganese-catalyzed reduction of 1,5-naphthyridine have provided valuable mechanistic information. nih.gov The selective incorporation of deuterium at specific positions of the ring helps to elucidate the reaction pathway. nih.gov

Further advanced mechanistic studies on this compound itself would be beneficial for a deeper understanding of its reactivity and for the rational design of new synthetic methodologies and functional molecules.

Structural Elucidation and Spectroscopic Characterization of 1,5 Naphthyridine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,5-naphthyridine (B1222797) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution.

In the ¹H NMR spectrum of 1,5-naphthyridine, the protons on the heterocyclic rings typically resonate in the aromatic region. For the parent 1,5-naphthyridine, specific chemical shifts and coupling constants have been reported. For instance, the proton at position 4 (H-4) can be distinguished from others due to its unique electronic environment. The introduction of a carboxamide group at the 4-position significantly alters the chemical shift of the adjacent protons.

Dynamic NMR experiments have also been employed to study the conformational isomers (rotamers) of related carboxamide-containing heterocyclic compounds. mdpi.com This technique can reveal the presence of different stable conformations in solution due to restricted rotation around the amide bond, which can lead to the duplication of NMR signals. mdpi.com Such studies provide insight into the molecule's flexibility and the energy barriers between different conformations. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for the 1,5-Naphthyridine Core

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 8.5 - 9.0 | d | J = 4.0 - 5.0 |

| H-3 | 7.5 - 8.0 | dd | J = 8.0 - 9.0, 4.0 - 5.0 |

| H-4 | 8.8 - 9.2 | d | J = 8.0 - 9.0 |

| H-6 | 8.0 - 8.5 | d | J = 6.0 - 7.0 |

| H-7 | 7.4 - 7.8 | dd | J = 8.0 - 9.0, 6.0 - 7.0 |

| H-8 | 8.9 - 9.3 | d | J = 8.0 - 9.0 |

Note: These are typical ranges and can vary based on substitution and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in 1,5-naphthyridine-4-carboxamide. The IR spectrum reveals absorptions corresponding to the stretching and bending vibrations of specific bonds within the molecule.

For a typical this compound, the IR spectrum would be expected to show:

N-H stretching vibrations of the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching vibration (Amide I band) of the carboxamide group, which is a strong absorption usually found in the range of 1680-1630 cm⁻¹.

N-H bending vibration (Amide II band), which appears around 1640-1550 cm⁻¹.

C=N and C=C stretching vibrations of the naphthyridine ring system, which give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.

In studies of related compounds, such as 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the amide carbonyl stretching frequency was observed at 1694 cm⁻¹, confirming the presence of the amide group. rsc.org Similarly, the characterization of a chromium(III) complex with 1,5-naphthyridine utilized Fourier Transform Infrared (FTIR) spectroscopy to identify the vibrational modes of the coordinated ligands. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3400-3200 |

| Aromatic (C-H) | Stretch | >3000 |

| Carbonyl (C=O) | Stretch (Amide I) | 1680-1630 |

| Amide (N-H) | Bend (Amide II) | 1640-1550 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of its aldehyde precursor, 1,5-naphthyridine-4-carbaldehyde, the predicted monoisotopic mass is 158.04802 Da. uni.lu The mass spectrum also displays fragment ions, which are formed by the cleavage of specific bonds within the molecule. Analysis of these fragmentation patterns can provide valuable information about the compound's structure. For instance, the loss of the carboxamide group or parts of the naphthyridine ring would result in characteristic fragment peaks.

In the characterization of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, electrospray ionization mass spectrometry (ESI-MS) was used to confirm the structures of the synthesized compounds. rsc.org This technique is particularly useful for polar and thermally labile molecules.

Table 3: Predicted m/z Values for Adducts of 1,5-Naphthyridine-4-carbaldehyde (a related compound)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 159.05530 |

| [M+Na]⁺ | 181.03724 |

| [M-H]⁻ | 157.04074 |

| [M+NH₄]⁺ | 176.08184 |

| [M+K]⁺ | 197.01118 |

Data from PubChem for 1,5-naphthyridine-4-carbaldehyde, a closely related structure. uni.lu

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of this compound. The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the aromatic system.

For 4,8-substituted 1,5-naphthyridine derivatives, the UV-Vis absorption spectra in dichloromethane (B109758) (DCM) solution show characteristic absorption bands. researchgate.net The position and intensity of these bands are influenced by the nature of the substituents on the naphthyridine core. The introduction of a carboxamide group at the 4-position would be expected to cause a shift in the absorption maxima compared to the parent 1,5-naphthyridine.

Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited by UV or visible light. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. Some 1,5-naphthyridine derivatives have been investigated for their potential as organic semiconductor materials, where their optical properties are of key interest. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Substituted 1,5-Naphthyridines

| Compound Type | Solvent | λmax (nm) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| 4,8-Aryl-1,5-naphthyridines | DCM | 280-350 | 20,000 - 50,000 |

Data based on findings for 4,8-substituted 1,5-naphthyridines. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound is synthesized in a chiral form, or if it forms complexes with chiral molecules, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum is only observed for chiral molecules or for achiral molecules in a chiral environment. The shape and sign of the CD signals are highly sensitive to the three-dimensional arrangement of atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, from which the precise positions of all atoms can be determined.

The crystal structure of a chromium(III) complex containing 1,5-naphthyridine has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov This analysis revealed the coordination geometry of the metal center and the packing of the molecules in the crystal lattice. researchgate.netnih.gov For derivatives of 1,5-naphthyridine, X-ray crystallography has provided crucial information about the planarity of the naphthyridine core and the torsion angles of substituent groups. researchgate.net

Based on X-ray crystallographic studies of related 1,5-naphthyridine derivatives, the core 1,5-naphthyridine ring system is expected to be nearly planar. researchgate.net The introduction of the carboxamide group at the 4-position will influence the local geometry. The bond lengths and angles within the carboxamide group will be consistent with those of other aromatic amides.

A key structural parameter is the torsion angle between the plane of the carboxamide group and the plane of the naphthyridine ring. This angle will be influenced by steric and electronic interactions between the carboxamide group and the adjacent protons on the naphthyridine ring. In the crystal structures of 4,8-disubstituted 1,5-naphthyridines, the phenyl substituents are twisted with respect to the naphthyridine plane, with dihedral angles ranging from 40° to 70°. researchgate.net A similar twisting would be expected for the carboxamide group in this compound to minimize steric hindrance. The crystal packing is likely to be influenced by hydrogen bonding interactions involving the amide N-H and C=O groups, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Naphthyridine |

| 1,8-Naphthyridine-3-carbonitrile |

| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

| 1,5-Naphthyridine-4-carbaldehyde |

| 4,8-disubstituted 1,5-naphthyridines |

Co-crystal Structures with Biological Targets to Elucidate Binding Modes

A significant example of the structural elucidation of the binding mode of a 1,5-naphthyridine derivative is its co-crystal structure with the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). The dysregulation of the TGF-β signaling pathway is implicated in various diseases, including cancer, making ALK5 an important therapeutic target.

Researchers have successfully identified potent and selective inhibitors of ALK5 based on the 1,5-naphthyridine scaffold. stemcell.comnih.gov The optimization of a screening hit led to the discovery of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives with high inhibitory potency. stemcell.comnih.gov The culmination of this research was the determination of the X-ray crystal structure of a pyrazole-substituted 1,5-naphthyridine derivative in complex with human ALK5, which confirmed the binding mode that had been previously proposed through docking studies. stemcell.comnih.gov

The co-crystal structure, available in the Protein Data Bank under the accession code 1VJY, reveals the key interactions between the inhibitor and the ATP-binding site of the ALK5 kinase domain. rcsb.org The 1,5-naphthyridine core of the inhibitor acts as a scaffold, positioning the substituent groups to form specific and crucial contacts with the amino acid residues in the binding pocket.

The binding of the 1,5-naphthyridine derivative to ALK5 is characterized by a network of hydrogen bonds and hydrophobic interactions. The nitrogen atoms of the 1,5-naphthyridine ring system are key to its binding, forming hydrogen bonds with the hinge region of the kinase. This interaction is a common feature for many kinase inhibitors and is critical for the high affinity of the compound. The carboxamide group, a defining feature of the parent compound, is also often involved in forming hydrogen bond interactions with the protein backbone or side chains.

The detailed analysis of the co-crystal structure provides a rational basis for the structure-activity relationships observed in the series of inhibitors. It highlights which parts of the molecule are essential for binding and where modifications can be made to improve properties such as potency, selectivity, and pharmacokinetic profile. This structural insight is invaluable for the design of next-generation inhibitors based on the this compound scaffold.

| Biological Target | PDB Code | Interacting Residues (ALK5) | Type of Interaction | Reference |

| TGF-β Type I Receptor (ALK5) | 1VJY | Hinge Region | Hydrogen Bonding | stemcell.comnih.govrcsb.org |

| Gatekeeper Residue | van der Waals Interactions | stemcell.comnih.govrcsb.org | ||

| Hydrophobic Pocket | Hydrophobic Interactions | stemcell.comnih.govrcsb.org |

Computational Studies and Theoretical Analysis of 1,5 Naphthyridine 4 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of naphthyridine derivatives. Static quantum chemical calculations have been employed to study the behavior of related compounds like 1,5-naphthyridine-2,6-diol. nih.gov These studies help in understanding intramolecular interactions, such as N−H---O hydrogen bonds, which can influence the molecule's preferred conformation and reactivity. nih.gov

Theoretical studies also predict molecular recognition patterns through hydrogen bonding, a critical aspect in designing biologically active molecules. nih.gov For instance, DFT calculations have been used to analyze the electronic properties and reactivity of novel pyridine (B92270) derivatives, which share structural similarities with the naphthyridine core. nih.gov Such analyses provide insights into the distribution of electron density and the locations of electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity and potential metabolic transformations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to 1,5-naphthyridine (B1222797) derivatives to understand their interactions with various biological targets. For example, docking studies were crucial in identifying 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta type I receptor, ALK5. nih.gov The binding mode proposed by these docking studies was later confirmed by X-ray crystallography, highlighting the predictive power of this computational approach. nih.gov

Similarly, molecular docking has been used to guide the design of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as selective agonists for the CB2 cannabinoid receptor. nih.govmedchemexpress.com These simulations help in rationalizing the structure-activity relationships (SAR) by visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's binding pocket. nih.gov Docking studies have also been used to corroborate experimental findings for other naphthyridine hybrids, for instance, in the development of potential antituberculosis agents targeting the enoyl-ACP reductase (inhA) protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. This approach is used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects.

QSAR studies have been successfully applied to various naphthyridine derivatives. For example, a QSAR model was developed for 1,8-naphthyridin-4-ones as inhibitors of photosystem II, suggesting that the position, size, and polarity of substituents are key factors controlling their activity. nih.gov In the broader context of drug discovery, QSAR is a widely used approach for constructing pharmacophore models and assessing the activity of compounds. nih.gov The development of QSAR models often involves calculating a large number of molecular descriptors and then selecting the most relevant ones using statistical methods like multiple linear regression (MLR) or machine learning algorithms. brieflands.comfrontiersin.org These models can then be used to predict the activity of new derivatives, thereby prioritizing synthetic efforts. nih.gov

In Silico Prediction of Drug-Likeness and Binding Properties

In silico methods are widely used to predict the drug-likeness and binding properties of novel compounds, helping to filter out molecules with unfavorable pharmacokinetic profiles early in the drug discovery process. Drug-likeness is often assessed using rules like Lipinski's "Rule of Five," which considers properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov More advanced methods, like the Quantitative Estimation of Drug-Likeness (QED), provide a more nuanced score based on a wider range of physicochemical properties. nih.gov

For 1,5-naphthyridine-4-carboxamide derivatives, these predictive models can be used to evaluate their potential as oral drug candidates. For instance, the oral bioavailability of related naphthyridine carboxamide inhibitors of HIV-1 integrase has been a key consideration in their development. nih.gov In silico prediction of binding properties, often coupled with molecular docking, helps in estimating the binding affinity of a ligand to its target. nih.govnih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes with biological targets. MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking. researchgate.net For example, 100 ns MD simulations were performed to evaluate the stability and binding energies of 1,8-naphthyridine (B1210474) hybrids with the enoyl-ACP reductase (inhA) protein. researchgate.net

First-principles molecular dynamics (FPMD) simulations have also been used to examine the behavior of related systems, such as 1,5-naphthyridine-2,6-diol, revealing dynamic processes like proton transfer. nih.gov These simulations, which account for the quantum mechanical nature of the system, provide a more accurate description of chemical reactions and intermolecular interactions. In drug discovery, MD simulations are used to study the conformational changes in both the ligand and the protein upon binding, providing a more complete picture of the binding process. mdpi.com

Applications in Materials Science and Chemical Technologies

As Ligands for Metal Complexes (e.g., Ruthenium, Platinum)

The 1,5-naphthyridine (B1222797) core is an effective ligand for a variety of transition metals due to the presence of its two nitrogen atoms, which can coordinate with metal centers. This has led to its use in the formation of both mononuclear and dinuclear metal complexes. The reactivity and properties of these complexes can be fine-tuned by the substituents on the naphthyridine ring system. nih.govmdpi.com

The 1,5-naphthyridine framework has been successfully used to create complexes with a range of metals, including ruthenium, rhodium, palladium, copper, nickel, and silver. nih.govmdpi.comnih.gov Fused 1,5-naphthyridine derivatives have been specifically utilized as ligands in the preparation of Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) complexes to study their electrochemical behavior. nih.gov For instance, the 1,5-naphthyridine unit can act as a linker in dinuclear Ru(II) complexes, although the electronic communication between the metal centers through this linker is considered somewhat less efficient compared to linkers like pyrazine. smolecule.com

Research has also focused on arene-ruthenium(II) complexes, which are noted for their potential applications. These complexes often feature a stabilizing arene substituent, which enhances hydrophobicity and can facilitate passage through biological membranes. google.com The synthesis of carboxamide-ruthenium(II) complexes has been detailed, resulting in distorted octahedral geometries around the Ru(II) center. These complexes, containing a bidentate anionic carboxamidate ligand, have demonstrated catalytic activities. researchgate.net While the 1,5-naphthyridine scaffold is a proven component in ruthenium chemistry, the broader family of platinum complexes is also significant in materials and medicinal chemistry. sigmaaldrich.comnih.govuni.lu Platinum(IV) complexes, for example, are known for their octahedral six-coordinate geometry. mobt3ath.com The design of unsymmetrical naphthyridine-based ligands allows for the selective synthesis of heterobimetallic complexes, showcasing the power of ligand design in creating advanced coordination compounds. mdpi.com

A summary of selected metal complexes involving naphthyridine-based ligands is presented below.

| Metal | Ligand Type | Complex Type | Application Area |

| Ruthenium(II) | 1,5-Naphthyridine Linker | Dinuclear | Electrochemistry |

| Ruthenium(II) | Carboxamidate | Mononuclear | Catalysis |

| Ruthenium(II) | Arene-Naphthyridine | Monometallic | Cytotoxicity Studies |

| Platinum(IV) | Amine Ligands | Mononuclear | Medicinal Chemistry |

| Copper(I), Silver(I) | Chiral Naphthyridine | Di- and Tetranuclear | Photophysics |

Development of Fluorescent Probes and Staining Agents

Derivatives of 1,5-naphthyridine-4-carboxamide have emerged as highly effective fluorescent probes, particularly for the detection and staining of DNA. researchgate.netacs.org These compounds often exhibit weak fluorescence in solution but show a significant enhancement in fluorescence intensity upon binding to DNA, a "turn-on" mechanism that is highly desirable for imaging applications. researchgate.nettaylorfrancis.comresearchgate.net

Research has demonstrated that certain 10-methoxydibenzo[b,h] nih.govresearchgate.netnaphthyridine-2-carboxamide derivatives can bind strongly to the minor groove of DNA. acs.orgresearchgate.net This binding event is accompanied by a substantial increase in their fluorescence. These probes exhibit strong fluorescence around 440 nm when excited at approximately 380 nm. acs.orgresearchgate.net The sensitivity of these naphthyridine-based probes is comparable to that of ethidium (B1194527) bromide (EB), a widely used but more hazardous DNA stain. acs.orgtaylorfrancis.com Studies have shown that DNA quantities as low as 4 nanograms can be detected in agarose (B213101) gels using these novel staining agents. acs.orgtaylorfrancis.comresearchgate.net

The mechanism of action involves the probe molecule inserting into the minor groove of the DNA helix, a mode of binding confirmed through spectral studies and molecular docking. researchgate.netacs.org The binding affinity of these probes to DNA is strong, with binding constants reported in the range of 10⁶ to 10⁷ M⁻¹. acs.orgresearchgate.net This strong interaction is crucial for their function as effective staining agents in techniques like gel electrophoresis. researchgate.net

Key characteristics of selected naphthyridine-based fluorescent DNA probes are summarized in the table below.

| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | DNA Binding Mode | Detection Limit | Binding Constant (M⁻¹) |

| R1 (dibenzonaphthyridine-carboxamide) | ~380 | ~440 | Minor Groove | ~4 ng | 5.3 x 10⁷ |

| R2 (dibenzonaphthyridine-carboxamide) | ~380 | ~440 | Minor Groove | ~4 ng | 6.8 x 10⁶ |

Research into Molecular Switches

The investigation of this compound and its derivatives as molecular switches is an emerging area of research. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light or chemical changes. The inherent photophysical properties of the naphthyridine core make it a candidate for such applications. angenechemical.com

While direct and extensive research on this compound as a molecular switch is not yet widely published, related studies provide a foundation for this potential. For example, research into the photophysical properties of naphthyridine derivatives, including their absorption and emission characteristics, is crucial for understanding how they might be controlled by light. angenechemical.com Furthermore, some naphthyridine systems have been shown to undergo acceptorless dehydrogenation through visible-light photoredox catalysis, a process that involves a change in the molecule's structure upon light irradiation, hinting at photoswitchable potential. angenechemical.com The ability to alter the electronic and structural properties of the molecule forms the basis of a molecular switch, and the foundation laid by studies on its photophysics and reactivity suggests this is a promising avenue for future exploration.

Evaluation as Corrosion Inhibitors

Recent studies have identified naphthyridine derivatives as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments like 1M hydrochloric acid (HCl). researchgate.nettaylorfrancis.com The effectiveness of these organic compounds stems from their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and π-electrons. researchgate.nettaylorfrancis.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active sites responsible for corrosion. researchgate.net

The inhibition efficiency of naphthyridine derivatives increases with their concentration. researchgate.net For example, one study reported a maximum inhibition efficiency of 98.7% at a concentration of 4.11 x 10⁻⁵ mol/L. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. researchgate.nettaylorfrancis.com

The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.nettaylorfrancis.com The presence of electron-donating groups on the naphthyridine structure, such as methoxy (B1213986) (−OCH₃) or methyl (−CH₃) groups, can enhance the inhibition efficiency. taylorfrancis.com The selection of these compounds is based on their planar molecular structures and the presence of multiple adsorption centers, which promote a strong and stable protective layer. taylorfrancis.com

| Naphthyridine Derivative | Concentration (M) | Medium | Metal | Inhibition Efficiency (%) | Inhibition Type |

| NTD-3 | 4.11 x 10⁻⁵ | 1M HCl | Mild Steel | 98.7 | Mixed |

| N-3 (with -OCH₃ group) | 6.54 x 10⁻⁵ | 1M HCl | Mild Steel | 98.1 | Mixed (Predominantly Cathodic) |

| N-2 (with -CH₃ group) | 6.54 x 10⁻⁵ | 1M HCl | Mild Steel | 96.7 | Mixed (Predominantly Cathodic) |

| N-1 (unsubstituted) | 6.54 x 10⁻⁵ | 1M HCl | Mild Steel | 94.3 | Mixed (Predominantly Cathodic) |

Potential in Functional Materials for Electronics

The 1,5-naphthyridine scaffold is being actively investigated for its potential in creating functional organic materials for electronic devices. Its electron-deficient nature, combined with high thermal stability, makes it a promising component for organic semiconductors.

A series of 4,8-substituted 1,5-naphthyridines have been synthesized and shown to be thermally robust materials that emit blue fluorescence. These compounds possess estimated electron affinities and ionization potentials that make them suitable for use as electron-transport materials and hole-injecting/hole-transport materials in organic light-emitting diodes (OLEDs). Quantum chemical calculations support these findings, indicating their potential for developing high-efficiency OLEDs.

Future Directions and Research Gaps for 1,5 Naphthyridine 4 Carboxamide

Exploration of Undiscovered Synthetic Pathways and Green Chemistry Approaches

The synthesis of 1,5-naphthyridine (B1222797) derivatives has traditionally relied on established methods like the Skraup and Friedländer reactions. mdpi.comnih.gov However, the future of synthesizing 1,5-Naphthyridine-4-carboxamide lies in developing novel, more efficient, and environmentally benign pathways.

Undiscovered Pathways: Future research should focus on exploring novel cyclization strategies and cross-coupling reactions. nih.gov For instance, developing one-pot synthesis methods that combine multiple reaction steps would significantly improve efficiency. The use of novel catalysts, potentially based on earth-abundant metals, could replace more expensive and toxic heavy metal catalysts often used in cross-coupling reactions. researchgate.net An area ripe for exploration is the application of domino reactions, which can create complex molecular architectures from simple starting materials in a single, efficient sequence. mdpi.com

Green Chemistry Approaches: The principles of green chemistry are paramount for the future of pharmaceutical manufacturing. mdpi.com For this compound, this involves a shift towards more sustainable practices. Research should prioritize the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents like chlorobenzene. nih.govrsc.org Microwave-assisted synthesis presents another green alternative, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com Furthermore, developing solvent-free reaction conditions, a key goal of green chemistry, would minimize waste and environmental impact. mdpi.com

Table 1: Potential Green Chemistry Strategies for Synthesis

| Strategy | Description | Potential Advantage |

|---|---|---|

| Water as Solvent | Utilizing water as the reaction medium for methods like the Friedländer reaction. rsc.org | Reduces use of volatile organic compounds (VOCs), low cost, non-toxic. |

| Microwave Irradiation | Employing microwave energy to accelerate chemical reactions. mdpi.com | Shorter reaction times, increased yields, enhanced reaction selectivity. |

| Catalyst Reusability | Using catalysts, such as iodine in the Skraup reaction, that can be recovered and reused. nih.gov | Reduces waste and cost associated with catalyst consumption. |

| Solvent-Free Synthesis | Conducting reactions in the absence of any solvent, often using grinding or mechanochemistry. mdpi.com | Minimizes solvent waste, simplifies product purification. |

Identification of Novel Biological Targets and Therapeutic Applications

While various naphthyridine derivatives have been investigated for their therapeutic potential, the specific biological targets and applications for this compound are not fully elucidated. Future research should aim to identify and validate novel molecular targets to expand its therapeutic utility.

Derivatives of the closely related 1,8-naphthyridine (B1210474) have shown affinity for cannabinoid receptors (CB1 and CB2), suggesting that the 1,5-naphthyridine scaffold could be explored for similar targets. nih.govmedchemexpress.com Furthermore, 1,5-naphthyridine derivatives have been identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key player in cell growth and differentiation, indicating potential applications in oncology and fibrosis. nih.gov Another promising area is in infectious diseases; substituted 1,5-naphthyridines have demonstrated significant activity against Leishmania infantum, the parasite responsible for visceral leishmaniasis, by potentially targeting its DNA topoisomerase IB enzyme. nih.gov Given that a 1,6-naphthyridine (B1220473) carboxamide has been characterized as a potent inhibitor of HIV-1 integrase, exploring the anti-HIV potential of the 1,5-isomer is a logical next step. nih.gov

Systematic screening of this compound and its analogues against a broad range of kinases, proteases, and other enzymes involved in human disease is warranted. This could uncover entirely new mechanisms of action and therapeutic indications.

Table 2: Investigated Biological Targets for Naphthyridine Scaffolds

| Naphthyridine Isomer/Derivative | Biological Target | Potential Therapeutic Area | Citation |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxamide | Cannabinoid Receptor 2 (CB2) | Inflammation, Pain | nih.gov |

| 1,5-Naphthyridine derivatives | TGF-β Type I Receptor (ALK5) | Cancer, Fibrosis | nih.gov |

| Substituted 1,5-Naphthyridines | Leishmania Topoisomerase IB | Antileishmanial | nih.gov |

| 1,6-Naphthyridine-7-carboxamide | HIV-1 Integrase | Antiviral (HIV) | nih.gov |

| Benzo[b] nih.govnih.govnaphthyridinones | Not specified (Cytotoxic) | Anticancer | nih.gov |

Advancements in Computational Design and Prediction Methodologies

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advancements in computational design can guide the synthesis of more potent and selective analogues.

Future research should extensively utilize molecular docking to predict the binding modes of this compound derivatives within the active sites of various target proteins. researchgate.netnih.gov This in silico screening can prioritize compounds for synthesis, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build mathematical models that correlate the chemical structure of derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Furthermore, advanced techniques like Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic properties, stability, and reactivity. rsc.org The use of Non-Covalent Interaction (NCI) analysis can help visualize and understand the crucial weak interactions (like hydrogen bonds and van der Waals forces) that govern the binding of the molecule to its biological target. rsc.org These predictive methodologies, when used in concert, can create a robust framework for the rational design of next-generation drugs based on the this compound scaffold.

Investigation of Multifunctional Properties and Hybrid Systems

Modern drug design is increasingly moving towards multifunctional ligands or hybrid molecules that can interact with multiple biological targets simultaneously. This approach can lead to enhanced efficacy or synergistic effects, particularly in complex diseases like cancer or neurodegenerative disorders.

A significant future direction is the design of hybrid molecules that fuse the this compound core with other pharmacologically active scaffolds. researchgate.net For example, creating a hybrid with a known kinase inhibitor could result in a dual-target anticancer agent. Research has already shown the successful synthesis of 1,5-naphthyridine derivatives fused with other heterocyclic systems like chromenes. mdpi.com This strategy could be expanded to create novel chemical entities with unique pharmacological profiles.

Another avenue is the development of this compound-based compounds that possess both therapeutic and diagnostic properties (theranostics). For instance, by incorporating a suitable imaging moiety, it might be possible to visualize the distribution of the drug and its engagement with the target in real-time. The inherent fluorescence properties of some naphthyridine derivatives could also be harnessed for sensor applications. researchgate.net The investigation into conjugated polymers based on the 1,5-naphthyridine unit, which have applications in materials science, further highlights the versatility of this scaffold beyond traditional pharmacology. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,5-Naphthyridine-4-carboxamide derivatives?

- Methodology : Use primary synthesis (e.g., cyclization of pre-functionalized precursors) or aminolysis of 1,5-naphthyridinecarboxylic acids. For aminolysis, activate the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by reaction with ammonia or amines under controlled conditions (e.g., 90°C in dimethylformamide with 1,10-carbonyldiimidazole as a coupling agent) .

- Key considerations : Monitor reaction progress via TLC or HPLC, and purify products using column chromatography.

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Techniques :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Structural confirmation : Nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight, and infrared spectroscopy (IR) to confirm amide bond presence (C=O stretch ~1650 cm⁻¹) .

Q. What storage conditions ensure the stability of this compound?

- Protocols : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to oxidizers (e.g., peroxides) and moisture to prevent decomposition into toxic byproducts like nitrogen oxides .

- Monitoring : Regularly assess degradation via stability-indicating HPLC methods.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under aminolysis conditions?

- Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Employ coupling agents (e.g., CDI) to stabilize intermediates and reduce side reactions .

- Optimize temperature (e.g., 90°C for 2 hours) and stoichiometry (1:1.2 molar ratio of acid to amine) .

- Troubleshooting : If yields are low, screen alternative amines or introduce electron-donating substituents to improve electrophilicity.

Q. How do electronic and steric effects of substituents influence the biological activity of this compound analogs?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., nitro, cyano) at the 3-position enhance antibacterial activity by increasing membrane permeability .

- Bulkier substituents (e.g., benzyl groups) may reduce bioavailability due to steric hindrance but improve target specificity .

- Validation : Conduct in vitro assays (e.g., MIC for antibacterial studies) and compare with computational docking simulations .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Approach :

- Replicate studies using standardized protocols (e.g., OECD guidelines for acute toxicity).

- Perform dose-response assays across multiple cell lines to identify cell-type-specific effects .

- Use metabolomic profiling to differentiate compound toxicity from metabolite-induced effects .

Q. How can computational modeling predict novel synthetic pathways for this compound analogs?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.